2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Overview
Description
2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core, which is then functionalized with various substituents. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of the Bromo Group: Bromination of the thiadiazole ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzamide Group: The final step involves coupling the bromo-thiadiazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or substituted derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins . Additionally, the bromo and benzamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-BROMO-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- 2-BROMO-N-(5-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Comparison:
- Uniqueness: The presence of the cyclohexylcarbamoyl group in 2-BROMO-N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE imparts unique steric and electronic properties, potentially enhancing its biological activity and selectivity .
- Activity: Substituents on the thiadiazole ring can significantly influence the compound’s bioactivity. For example, the cyclohexyl group may provide better hydrophobic interactions with biological targets compared to phenyl or methyl groups .
Properties
IUPAC Name |
2-bromo-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,19,23)(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKYJBOFHJYZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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